molecular formula C16H17N3O3S B2605728 (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide CAS No. 391886-21-8

(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Cat. No. B2605728
CAS RN: 391886-21-8
M. Wt: 331.39
InChI Key: SKTDEORGMYHIQK-VCHYOVAHSA-N
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Description

(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thiophene, which is a heterocyclic compound that is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide have been synthesized and characterized through various methods, including NMR, IR, Mass spectral data, and elemental analysis. For example, Spoorthy et al. (2021) described the synthesis and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the structural characterization and potential bioactivity of these compounds (Spoorthy et al., 2021).

Antimicrobial and Cytotoxic Activities

Several studies have evaluated the antimicrobial and cytotoxic activities of compounds structurally related to (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential therapeutic applications of these compounds (Hassan et al., 2014).

Nonlinear Optical (NLO) Properties

The study of nonlinear optical properties is another area of research for compounds with similar structures. Haroon et al. (2019) characterized the NLO properties of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, highlighting their potential in technology applications due to significant NLO character compared to urea molecules (Haroon et al., 2019).

Fluorescent Chemosensors

Compounds within this chemical class have also been explored as fluorescent chemosensors. Sharma et al. (2019) synthesized a hydrazone-based compound for the selective and sensitive detection of Al(III) ions, demonstrating its utility in the creation of a molecular logic gate (Sharma et al., 2019).

properties

IUPAC Name

N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-2-22-13-7-4-3-6-12(13)10-18-19-15(20)11-17-16(21)14-8-5-9-23-14/h3-10H,2,11H2,1H3,(H,17,21)(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTDEORGMYHIQK-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330585
Record name N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

CAS RN

391886-21-8
Record name N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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